molecular formula C20H15N3O4 B3060519 Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)acetate CAS No. 478413-45-5

Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)acetate

Cat. No. B3060519
CAS RN: 478413-45-5
M. Wt: 361.3 g/mol
InChI Key: LGPFHQVEKXEUBO-UHFFFAOYSA-N
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Description

“Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)acetate” is a chemical compound with the CAS Number 478413-45-5 . It has a molecular formula of C20H15N3O4 and a molecular weight of 361.35100 .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrimidinyl ring attached to a phenyl ring via an ether linkage, and a cyanophenoxy group attached to the pyrimidinyl ring . The dihedral angles between the cyanophenoxy and oxophenyl rings and the central pyrimidinyl ring are 80.5 (2) and 76.0 (1)°, respectively .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 508.1±50.0 °C and a predicted density of 1.34±0.1 g/cm3 . Its pKa is predicted to be -0.73±0.18 .

Mechanism of Action

properties

IUPAC Name

methyl 2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c1-25-20(24)10-14-6-2-4-8-16(14)26-18-11-19(23-13-22-18)27-17-9-5-3-7-15(17)12-21/h2-9,11,13H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPFHQVEKXEUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1OC2=CC(=NC=N2)OC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458167
Record name Methyl (2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

478413-45-5
Record name Methyl (2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under the dried nitrogen atmosphere, to a reaction flask were added 540 mL of dried N,N-dimethylformamide, 26.2 g of 2-hydroxybenzonitrile, 29.8 g of 4,6-dichloropyrimidine and 27.6 g of anhydrous potassium carbonate, and this mixture is heated under stirring to 100. degree. C. to be followed by reacting for 3 hrs. Then, 34.9 g of methyl 2-hydroxyphenylacetate and 13.8 g of anhydrous potassium carbonate were added and the temperature was increased to 120. degree. C. The reaction went on under stirring for 5 hrs. Afterwards, N,N-dimethylformamide was recovered by concentrating the reaction mixture under reduced pressure, 150 mL of toluene and 100 mL of water were added to the residue to dissolve the solid under stirring. The solution was left to stand still for separation of an organic phase and an aqueous phase. The organic phase was concentrated to obtain .a solid crude product of methyl 2-(2-(6-(2-cyanophenoxy)pyrimidine-4-oxy)phenyl)acetate. After purification, 54 g of amber solid was obtained from the crude product with a yield of 75%.
Quantity
34.9 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step Two
Quantity
29.8 g
Type
reactant
Reaction Step Two
Quantity
27.6 g
Type
reactant
Reaction Step Two
Quantity
540 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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